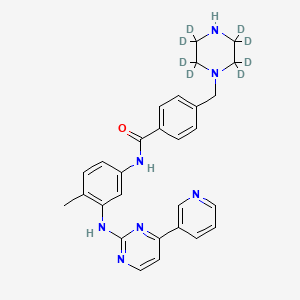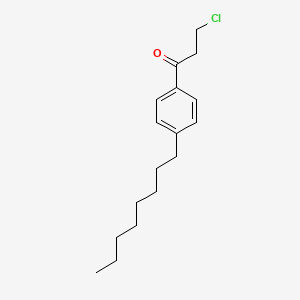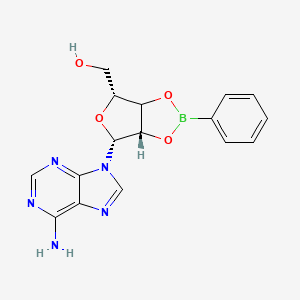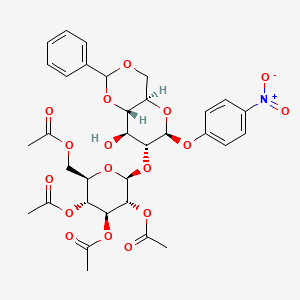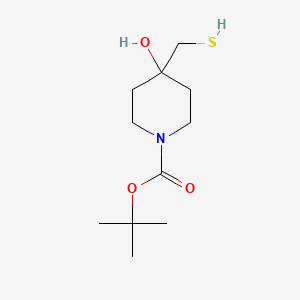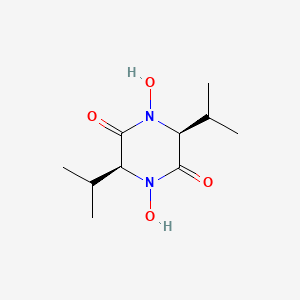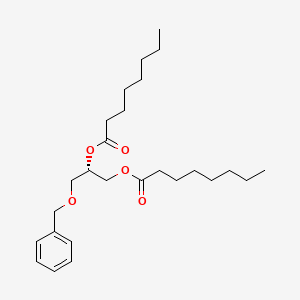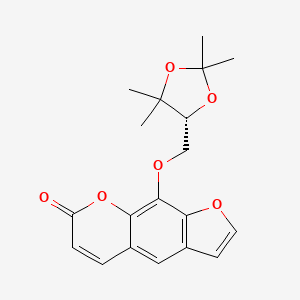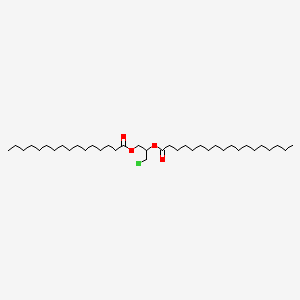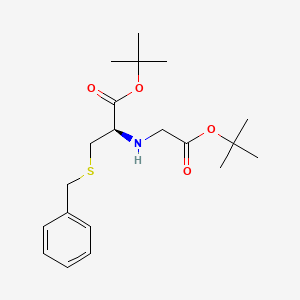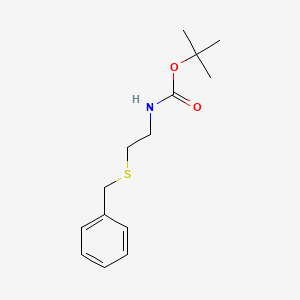![molecular formula C14H12O2 B562242 4-Benzyloxy-[7-13C]benzaldehyde CAS No. 827308-41-8](/img/structure/B562242.png)
4-Benzyloxy-[7-13C]benzaldehyde
Overview
Description
4-Benzyloxy-[7-13C]benzaldehyde is a carbon-13 labeled organic compound that is commonly used in scientific research. It is a benzaldehyde derivative with a 13C isotope at the seventh carbon position. This compound is used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4-Benzyloxy-[7-13C]benzaldehyde typically involves the introduction of a benzyloxy group to a benzaldehyde molecule. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Benzyloxy-[7-13C]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-Benzyloxy-[7-13C]benzaldehyde is widely used in scientific research due to its stable carbon-13 isotope, which makes it an excellent reference compound in spectroscopic studies. It is used as a model for studying reaction mechanisms and as a reference standard for nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is used in the synthesis of various organic compounds, including ligands for estrogen receptors and other biologically active molecules .
Mechanism of Action
The mechanism of action of 4-Benzyloxy-[7-13C]benzaldehyde involves its interaction with specific molecular targets and pathways. In spectroscopic studies, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior of the compound in different chemical environments. This helps in understanding the reaction mechanisms and the structural properties of the compound .
Comparison with Similar Compounds
4-Benzyloxy-[7-13C]benzaldehyde can be compared with other similar compounds such as:
4-(Benzyloxy)benzaldehyde: This compound is similar but does not have the carbon-13 isotope.
4-(Methylthio)benzaldehyde: This compound has a methylthio group instead of a benzyloxy group and is used in different chemical reactions and applications.
4-(Difluoromethoxy)benzaldehyde: This compound has a difluoromethoxy group and is used in the synthesis of fluorinated organic compounds.
The uniqueness of this compound lies in its carbon-13 labeling, which provides valuable insights in spectroscopic studies and enhances its utility in scientific research .
Properties
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661804 | |
| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827308-41-8 | |
| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
